4-(2-CHLORO-6-FLUOROBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID
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Overview
Description
4-(2-CHLORO-6-FLUOROBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID is a complex organic compound that features a pyrazole ring substituted with a carboxylic acid group and a benzamido group containing chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-CHLORO-6-FLUOROBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chloro-6-fluorobenzoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with a suitable reagent to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-CHLORO-6-FLUOROBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Halogen atoms in the benzamido group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(2-CHLORO-6-FLUOROBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(2-CHLORO-6-FLUOROBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzoic acid: Shares the benzamido group but lacks the pyrazole ring.
4-Chloro-2-fluorobenzoic acid: Similar halogen substitution pattern but different core structure.
2-Chloro-6-fluorobenzaldehyde: Contains the same benzamido group but with an aldehyde functional group instead of a carboxylic acid.
Uniqueness
4-(2-CHLORO-6-FLUOROBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID is unique due to the combination of its functional groups and the presence of both chlorine and fluorine atoms. This unique structure allows for specific interactions with biological targets and provides distinct chemical reactivity compared to similar compounds .
Properties
CAS No. |
825619-06-5 |
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Molecular Formula |
C11H7ClFN3O3 |
Molecular Weight |
283.64 g/mol |
IUPAC Name |
4-[(2-chloro-6-fluorobenzoyl)amino]-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C11H7ClFN3O3/c12-5-2-1-3-6(13)8(5)10(17)15-7-4-14-16-9(7)11(18)19/h1-4H,(H,14,16)(H,15,17)(H,18,19) |
InChI Key |
GOMYWUGBEQBCJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=C(NN=C2)C(=O)O)F |
Origin of Product |
United States |
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